

## potential off-target effects of ZK-261991 in cells

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Compound of Interest

Compound Name: ZK-261991

Cat. No.: B15580999

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### **Technical Support Center: ZK-261991**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ZK-261991**. The information is intended for researchers, scientists, and drug development professionals.

### Frequently Asked Questions (FAQs)

Q1: What is the primary known target of **ZK-261991**?

**ZK-261991** is an orally active tyrosine kinase inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It has been shown to inhibit VEGFR2 with a high potency.

Q2: What are the known IC50 values for ZK-261991 against its primary targets?

The following table summarizes the known in vitro inhibitory concentrations (IC50) of **ZK-261991**.

Target	IC50
VEGFR2	5 nM
VEGFR3	20 nM

Data from MedchemExpress.[1]



Q3: Are there any known off-target effects of ZK-261991?

As of the latest available data, a comprehensive public kinase selectivity profile for **ZK-261991** has not been published. Therefore, a definitive list of off-target effects is not available. However, researchers should be aware of potential off-target activities common to this class of inhibitors.

One vendor has anecdotally described **ZK-261991** as a histone deacetylase and epidermal growth factor receptor inhibitor, though this is not corroborated by primary literature and should be treated with caution.[2]

Q4: Are there related compounds that can give an indication of potential off-targets?

Yes, a structurally related compound, ZK 304709, is a multi-target inhibitor. Its profile may suggest potential off-target kinase families for **ZK-261991**. The targets of ZK 304709 include:

Kinase Family	Specific Targets
Cyclin-Dependent Kinases (Cdks)	Cdk1, Cdk2, Cdk4, Cdk7, Cdk9
VEGF Receptors	VEGFR1, VEGFR2, VEGFR3
Platelet-Derived Growth Factor Receptor (PDGFR)	PDGFRβ

This information is for a related compound and should be used as a guide for investigating potential off-target effects of **ZK-261991**, not as a definitive profile.[3][4]

Q5: What are common off-target effects observed with VEGFR inhibitors as a class?

VEGFR inhibitors are known to cause a range of side effects in clinical and preclinical studies, which are often attributed to off-target kinase inhibition. These can include:

- Cardiovascular: Hypertension is a common on-target effect of VEGFR inhibition, but other cardiovascular effects could be influenced by off-target activities.
- Dermatological: Hand-foot syndrome and skin rash are frequently observed.



Gastrointestinal: Diarrhea and stomatitis are common.[5]

These effects are often linked to the inhibition of other receptor tyrosine kinases such as PDGFR and c-Kit.[5][6]

### **Troubleshooting Guide**

Issue: I am observing a phenotype in my cells that is inconsistent with VEGFR inhibition.

- Hypothesis: The observed effect may be due to off-target activity.
  - Solution: Perform a rescue experiment. If the phenotype is due to on-target VEGFR2 inhibition, it should be rescued by the addition of VEGF-A. If the phenotype persists, it is more likely to be an off-target effect.
- Hypothesis: The concentration of **ZK-261991** is too high, leading to off-target effects.
  - Solution: Perform a dose-response experiment. Use the lowest effective concentration of ZK-261991 that inhibits VEGFR2 phosphorylation without causing the unexpected phenotype.
- Hypothesis: The effect is specific to my cell type.
  - Solution: Test the effect of ZK-261991 in a different cell line that expresses VEGFR2 to see if the phenotype is reproducible.

Issue: How can I be more confident that my results are due to on-target VEGFR inhibition?

- Use a structurally unrelated VEGFR inhibitor:
  - Treat your cells with another potent and selective VEGFR inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
- Use genetic approaches:
  - Use siRNA or shRNA to knock down VEGFR2 expression. If this phenocopies the effect of ZK-261991, it strengthens the conclusion of an on-target effect.



### **Experimental Protocols**

Protocol 1: Kinase Selectivity Profiling

To determine the off-target profile of **ZK-261991**, it is recommended to perform a kinase selectivity screen. This is typically done through a fee-for-service provider.

#### Workflow:

- Select a Kinase Panel: Choose a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service). A panel of at least 100 kinases is recommended to get a broad overview of selectivity.
- Choose an Assay Format:
  - Binding Assays: These assays measure the direct binding of the inhibitor to the kinase.
     They are high-throughput and provide a good initial screen.
  - Functional Assays: These assays measure the inhibition of kinase activity. They are often more physiologically relevant.
- Select Inhibitor Concentration: A single high concentration (e.g., 1  $\mu$ M or 10  $\mu$ M) is often used for an initial screen to identify potential hits.
- Data Analysis: The results are typically reported as a percentage of inhibition or binding relative to a control. Hits are then followed up with dose-response curves to determine IC50 or Kd values.

Protocol 2: Cellular Target Engagement Assay

A cellular target engagement assay can confirm which kinases **ZK-261991** interacts with inside a living cell.

#### Workflow:

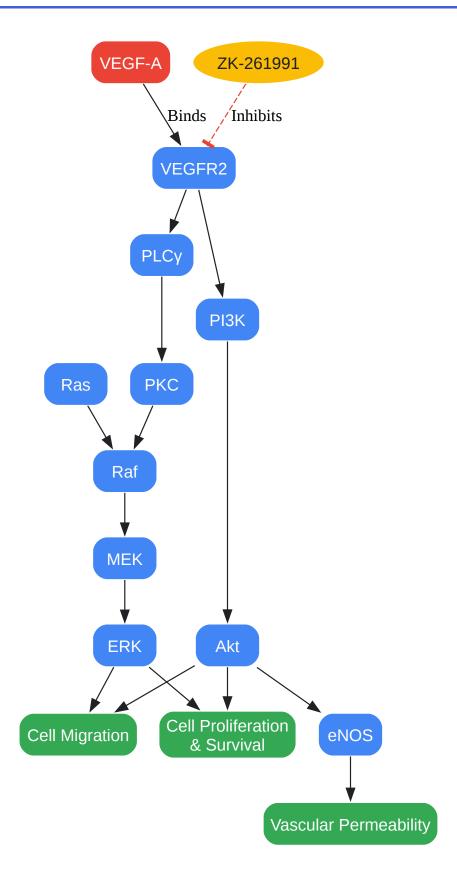
- Cell Treatment: Treat your cells of interest with a range of **ZK-261991** concentrations.
- Cell Lysis: Lyse the cells under conditions that preserve protein-drug interactions.



- Target Capture: Use a method to capture the bound targets. This can be done using techniques like cellular thermal shift assay (CETSA) or by using a chemical proteomics approach with a tagged version of the inhibitor.
- Quantification: Use mass spectrometry-based proteomics to identify and quantify the proteins that are stabilized or captured by the drug.

### **Visualizations**

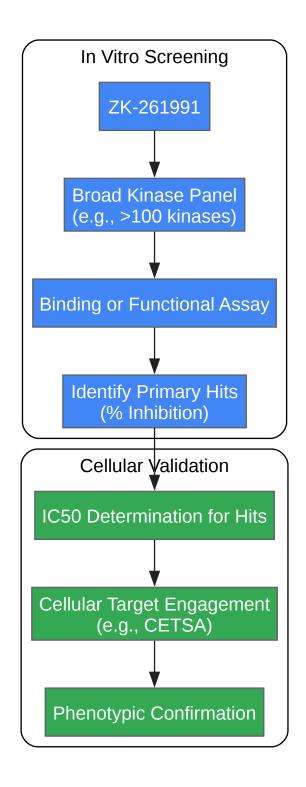




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Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of ZK-261991.





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Caption: General workflow for identifying and validating potential off-target effects of a kinase inhibitor.



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